Methyl 2-fluoro-2-(piperidin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-fluoro-2-(piperidin-4-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry . The presence of the piperidine ring in this compound makes it a valuable scaffold for the development of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-2-(piperidin-4-yl)acetate typically involves the reaction of piperidine-4-carboxylic acid with methyl fluoroacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the fluoro group by the piperidine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-2-(piperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro group can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-fluoro-2-(piperidin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-2-(piperidin-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The fluoro group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Methyl 2-fluoro-2-(piperidin-4-yl)acetate can be compared with other piperidine derivatives such as:
Methyl 2-(piperidin-4-yl)acetate: Lacks the fluoro group, resulting in different chemical and biological properties.
2-Fluoro-2-(piperidin-4-yl)ethanol: Contains an alcohol group instead of an ester, affecting its reactivity and applications.
Piperidine-4-carboxylic acid: A precursor in the synthesis of various piperidine derivatives
The presence of the fluoro group in this compound makes it unique, as it can enhance the compound’s stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C8H14FNO2 |
---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
methyl 2-fluoro-2-piperidin-4-ylacetate |
InChI |
InChI=1S/C8H14FNO2/c1-12-8(11)7(9)6-2-4-10-5-3-6/h6-7,10H,2-5H2,1H3 |
InChI Key |
JCBICQRDDUUZTK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCNCC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.